2-Amino-3,5-dichloropyridine

Process Chemistry Organic Synthesis Quality Control

The 3,5-dichloro substitution pattern is the structural determinant for P2X7 antagonistic activity (low nM IC50), with SAR studies confirming that deviations abolish target potency. This isomer delivers a 12–15% regioselectivity improvement in Pd-catalyzed cross-coupling reactions versus non-chlorinated analogs, minimizing side-product formation. The 78 °C melting point differential versus the 4-amino isomer provides a rapid, low-cost QC identity check. As a validated intermediate in herbicide and fungicide synthesis (benchmark: 70.5% yield, 98.20% GC purity), procuring this specific regioisomer ensures synthetic reproducibility and biological relevance.

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 4214-74-8
Cat. No. B145740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-dichloropyridine
CAS4214-74-8
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)N)Cl
InChIInChI=1S/C5H4Cl2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
InChIKeyOCWBGKZFOYMCCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-dichloropyridine (CAS 4214-74-8): A Key Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


2-Amino-3,5-dichloropyridine (CAS 4214-74-8) is a dihalogenated heterocyclic compound with the molecular formula C₅H₄Cl₂N₂ and a molecular weight of 163.01 g/mol [1]. It belongs to the aminodichloropyridine family and features a pyridine core substituted with an amino group at the 2-position and chlorine atoms at the 3- and 5-positions [2]. This specific 3,5-dichloro substitution pattern is a key structural determinant of its unique reactivity, physical properties, and biological activity profile, distinguishing it from other aminodichloropyridine isomers and serving as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [3].

The Procurement Risk of Interchanging 2-Amino-3,5-dichloropyridine with Its Isomers


In the context of aminodichloropyridine procurement, generic substitution is not a scientifically valid strategy due to profound differences in physical properties, chemical reactivity, and biological function arising from the specific positions of the chlorine substituents. The 2-amino-3,5-dichloro isomer is not interchangeable with, for example, its 4-amino-3,5-dichloro counterpart, which exhibits a melting point nearly 80°C higher (159°C vs. 81-83°C) [1]. Even more critically, the 3,5-dichloro substitution pattern has been explicitly shown to be a structural requirement for potent biological activity in certain pharmacophores, a property not shared by other regioisomers [2]. Therefore, selecting an alternative isomer without rigorous re-validation of the intended application—whether it be a specific cross-coupling reaction or a biological assay—can lead to synthetic failure, altered pharmacokinetics, or complete loss of target engagement.

Quantitative Differentiation of 2-Amino-3,5-dichloropyridine (4214-74-8) Against Close Analogs


Synthesis Yield and Purity: A Validated 70.5% Yield from an Optimized Commercial Process

A specific synthetic route for 2-Amino-3,5-dichloropyridine, starting from 2-amino-5-chloropyridine, has been validated to deliver the product with a 70.5% isolated yield and a gas chromatography (GC) purity of 98.20% [1]. This contrasts with alternative routes using palladium catalysts and 2,6-dichloropyridine, which can achieve higher yields (80-90%) but introduce costly metal catalysts and complex purification requirements . The reported 70.5% yield represents a reliable and cost-effective baseline for bulk procurement from established synthetic methods.

Process Chemistry Organic Synthesis Quality Control

Physical Property Differentiation: A 78°C Lower Melting Point Than the 4-Amino Isomer

The melting point of 2-Amino-3,5-dichloropyridine is consistently reported in the narrow range of 81-83 °C [1]. Its positional isomer, 4-Amino-3,5-dichloropyridine, has a significantly higher melting point of 159 °C [2]. This nearly 80°C difference is a direct consequence of the altered substitution pattern on the pyridine ring, which affects intermolecular forces and crystal lattice energy. The lower melting point of the 2-amino isomer may offer advantages in melt-based formulations or in synthetic steps requiring lower temperatures.

Physicochemical Properties Formulation Science Analytical Chemistry

Regioselectivity in Cross-Coupling: 12-15% Improvement Over Non-Chlorinated Pyridine Analogs

The 3,5-dichloro substitution pattern on the 2-aminopyridine scaffold confers enhanced regioselectivity in key reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Studies indicate that this compound enables a 12-15% improvement in reaction regioselectivity compared to non-chlorinated pyridine analogs . This enhanced selectivity is attributed to the electronic and steric influence of the chlorine atoms, which deactivate certain positions on the ring and direct bond formation to a specific, desired site.

Catalysis Cross-Coupling Synthetic Methodology

Critical Pharmacophore for P2X7 Antagonism: 3,5-Dichloro Substitution is Essential for Low Nanomolar Activity

In the development of P2X7 receptor antagonists, a comprehensive Structure-Activity Relationship (SAR) study concluded that the 3,5-disubstituted chlorides on the pyridine skeleton are critical for potent antagonistic activity [1]. The parent 2-amino-3,5-dichloropyridine serves as the foundational core for generating optimized leads with IC50 values in the low nanomolar range. While the parent compound itself is a starting material, its specific substitution pattern is the essential pharmacophoric element. For example, optimized derivatives based on this core, such as compounds 51 and 52, exhibited potent antagonism with IC50 values of 4.9 nM and 13 nM, respectively, in hP2X7-expressing HEK293 cells [2].

Medicinal Chemistry Pharmacology Drug Discovery

Market Demand Driven by Specific Applications: A 5.8% CAGR Reflects Non-Substitutable Niche

The global market for 2-Amino-3,5-dichloropyridine is a distinct and growing segment, valued at USD 28.7 million in 2022 and projected to reach USD 42.5 million by 2029, growing at a compound annual growth rate (CAGR) of 5.8% [1]. This growth is not generic to all aminopyridines but is specifically driven by its use as a key intermediate in the development of novel antifungal, antibacterial, and antiviral pharmaceutical agents [1]. The compound's market trajectory reflects its established and growing value proposition in specific, high-value applications, distinguishing it from commodity-like isomers with flatter or declining demand.

Market Analysis Supply Chain Strategic Sourcing

Validated Application Scenarios for 2-Amino-3,5-dichloropyridine Based on Quantitative Evidence


Synthesis of P2X7 Receptor Antagonists for Inflammatory Disease Research

This scenario is directly supported by the evidence that the 3,5-dichloro substitution pattern of 2-Amino-3,5-dichloropyridine is critical for P2X7 antagonistic activity . Medicinal chemistry teams engaged in developing novel treatments for inflammatory, neuropathic pain, or autoimmune disorders should utilize this specific isomer as a core building block. SAR studies confirm that deviations from this substitution pattern lead to a significant loss of potency . Optimized leads derived from this core have demonstrated low nanomolar IC50 values against the hP2X7 receptor and effective inhibition of pro-inflammatory cytokines like IL-1β [1].

High-Fidelity Cross-Coupling Reactions in Complex Molecule Synthesis

For organic chemists executing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to build complex molecular architectures, 2-Amino-3,5-dichloropyridine offers a quantifiable advantage. Its use has been associated with a 12-15% improvement in regioselectivity compared to non-chlorinated analogs . This enhanced selectivity minimizes the formation of undesired side-products, streamlines purification, and improves the overall yield and efficiency of the synthetic sequence. This makes it a superior choice over simpler pyridine building blocks when precise molecular editing is required.

Quality Control and Identity Verification in Chemical Inventory Management

The significant, 78°C difference in melting point between 2-Amino-3,5-dichloropyridine (81-83 °C) and its 4-amino isomer (159 °C) [1] provides a robust and simple analytical handle for identity confirmation. Analytical chemists and inventory managers in research and industrial settings can rapidly and inexpensively verify the identity of received material using a melting point apparatus, mitigating the risk of using an incorrect isomer that could derail an entire synthetic campaign or biological study.

Cost-Effective, High-Purity Intermediate for Agrochemical Development

This compound serves as a key intermediate in the synthesis of herbicides and fungicides . The validated synthetic route yielding the product at 70.5% yield and 98.20% GC purity provides a reliable benchmark for process chemists [1]. Procuring this specific intermediate allows agrochemical companies to build upon a validated supply chain with a compound that has demonstrated utility in creating next-generation crop protection agents, supported by a strong and growing market [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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